molecular formula C19H23NO4 B1504458 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 209128-15-4

1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid

Cat. No. B1504458
CAS RN: 209128-15-4
M. Wt: 329.4 g/mol
InChI Key: JIXCGOZFMCOYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1’-(Tert-butoxycarbonyl)spiro[indene-1,4’-piperidine]-3-carboxylic acid” is a complex organic compound . It’s used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .


Synthesis Analysis

The synthesis of spiro[indene-1,4’-piperidine] compounds has been an active research field of organic chemistry for well over a century . An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro[indene-1,4’-piperidine] core and a tert-butoxycarbonyl group . The InChI code for this compound is 1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22) .


Chemical Reactions Analysis

The key steps in the synthesis of this compound involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The compound is synthesized in eight steps with an overall yield of 35% .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 332.4 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid is not fully understood, but studies suggest that it acts by inhibiting various enzymes and receptors involved in disease progression. For example, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in cancer development. It has also been shown to block the entry of viruses into host cells, making it a potential antiviral agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of viral replication, and modulation of the immune response. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid is its versatility in synthesis, making it a useful building block for the development of novel molecules. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its potential toxicity at high concentrations should be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for the use of 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid in scientific research. One area of interest is the development of this compound-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science. Finally, the synthesis of novel this compound derivatives with improved properties and efficacy is an area of ongoing research.

Scientific Research Applications

1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the treatment of various diseases. This compound has also been used as a building block in the synthesis of novel molecules with potential therapeutic applications.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXCGOZFMCOYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678122
Record name 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209128-15-4
Record name 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 5
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Reactant of Route 6
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.